molecular formula C11H14N2OS B14873617 N-(benzylcarbamothioyl)propanamide

N-(benzylcarbamothioyl)propanamide

Cat. No.: B14873617
M. Wt: 222.31 g/mol
InChI Key: YSLFAFPLYOEPCI-UHFFFAOYSA-N
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Description

N-(Benzylcarbamothioyl)propanamide is a thioamide derivative characterized by a benzylcarbamothioyl (-NH-C(=S)-NH-CH₂C₆H₅) group attached to a propanamide backbone. The compound is synthesized via the reaction of benzyl isothiocyanate with a propanamide precursor under controlled conditions, as demonstrated in the preparation of (S)-N-(benzylcarbamothioyl)-3-(2-vinylpiperidin-1-yl)propanamide (3.21b) . The product is a dark amber viscous oil, with structural confirmation provided by NMR and HRMS analysis . Thioamide groups are known to enhance metabolic stability and modulate electronic properties compared to their oxoamide counterparts, making this compound of interest in medicinal and agrochemical research.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(benzylcarbamothioyl)propanamide

InChI

InChI=1S/C11H14N2OS/c1-2-10(14)13-11(15)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14,15)

InChI Key

YSLFAFPLYOEPCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)propanamide can be achieved through several methods. One common approach involves the condensation reaction between benzyl isothiocyanate and propanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a ligand in the formation of metal complexes, which can be used in various biological assays.

    Medicine: Research has indicated its potential use as a corrosion inhibitor for mild steel in acidic environments, which is relevant for medical equipment.

    Industry: Its role as a corrosion inhibitor extends to industrial applications, where it helps protect metal surfaces from corrosion.

Mechanism of Action

The mechanism by which N-(benzylcarbamothioyl)propanamide exerts its effects involves its interaction with molecular targets such as metal ions. The compound forms stable complexes with metal ions, which can inhibit corrosion processes. The pathways involved include the formation of a protective layer on the metal surface, preventing further oxidation and degradation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of N-(benzylcarbamothioyl)propanamide, highlighting substituent differences and their implications:

Compound Name / ID Key Substituents Synthesis Method Observed Properties/Activities Reference
This compound Benzylcarbamothioyl, vinylpiperidinyl Reaction with benzyl isothiocyanate at -30°C Enhanced stability due to thioamide group
N-(5,6-Methylenedioxybenzothiazole-2-yl)-propanamide Methylenedioxybenzothiazole, chloroacetyl/propionyl Acetylation with chloroacetyl chloride Potential bioactivity in benzothiazole-based drugs
2-Amino-3-phenylpropanamide Amino, phenyl Direct acylation Simpler structure; lower metabolic stability
N-Methyl-3-(2-oxo-1-pyridyl)propanamide Pyridyl, biphenylmethyl Commercial synthesis (AKos GmbH) High lipophilicity; possible CNS activity
3-[(5-Chloropyridin-2-yl)amino]propanamide Chloropyridinyl, methylcarbamothioyl Reaction with mercaptoaryl derivatives Antioxidant activity (DPPH scavenging)
N-(4-Chlorophenyl)-N-hydroxypropanamide Hydroxamic acid, chlorophenyl Hydroxamic acid derivatization Metal chelation; antioxidant potential

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